physicochemical properties of 3-(3-Nitrophenoxy)benzaldehyde
physicochemical properties of 3-(3-Nitrophenoxy)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenoxy)benzaldehyde
Introduction
3-(3-Nitrophenoxy)benzaldehyde is an aromatic organic compound characterized by a diaryl ether linkage connecting a benzaldehyde moiety and a nitrophenyl group. Its structure, featuring an aldehyde, a nitro group, and an ether, suggests a versatile chemical profile with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitro and aldehyde groups significantly influences the electron density and reactivity of the aromatic rings. This guide provides a comprehensive overview of its physicochemical properties, leveraging data from analogous compounds and theoretical predictions due to the limited availability of direct experimental data for this specific isomer. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics.
Chemical Structure and Isomerism
The molecular structure of 3-(3-Nitrophenoxy)benzaldehyde consists of a benzaldehyde ring connected to a 3-nitrophenol molecule via an ether bond at the 3-position of the benzaldehyde ring.
Caption: Chemical structure of 3-(3-Nitrophenoxy)benzaldehyde.
Physicochemical Properties
Direct experimental data for 3-(3-Nitrophenoxy)benzaldehyde is not extensively available in the literature. The following table summarizes its known and predicted properties, with data for its isomer, 4-(3-Nitrophenoxy)benzaldehyde, provided for comparison where available.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₄ | (Calculated) |
| Molecular Weight | 243.21 g/mol | (Calculated)[1] |
| CAS Number | Not readily available | N/A |
| Appearance | Expected to be a yellow or off-white solid | (Inference) |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | (Inference) |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | (Predicted for 4-isomer)[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.1996 | (Predicted for 4-isomer)[1] |
| Hydrogen Bond Donors | 0 | (Predicted for 4-isomer)[1] |
| Hydrogen Bond Acceptors | 4 | (Predicted for 4-isomer)[1] |
| Rotatable Bonds | 4 | (Predicted for 4-isomer)[1] |
Proposed Synthesis and Purification
The synthesis of 3-(3-Nitrophenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution, such as the Ullmann condensation.[2][3] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.
Proposed Synthetic Route: Ullmann Condensation
A plausible approach involves the reaction of 3-hydroxybenzaldehyde with 1-bromo-3-nitrobenzene in the presence of a copper catalyst and a base. The nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the ether linkage formation.
Caption: Proposed workflow for the synthesis of 3-(3-Nitrophenoxy)benzaldehyde.
General Experimental Protocol for Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-Nitrophenoxy)benzaldehyde.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the expected spectral characteristics.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region and a characteristic singlet for the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: A total of eight protons on the two aromatic rings will appear as a series of multiplets between δ 7.0 and 8.5 ppm. The protons on the nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitro group. The protons ortho and para to the aldehyde group will also be deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 13 distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-195 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear between δ 110 and 160 ppm. The carbons attached to the ether oxygen and the nitro group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1700-1710 cm⁻¹.[4]
-
N-O Stretch (Nitro Group): Two strong bands are anticipated: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]
-
C-O-C Stretch (Aryl Ether): A characteristic absorption band is expected in the region of 1200-1250 cm⁻¹.
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.[4]
Mass Spectrometry
In a high-resolution mass spectrum (HRMS), the molecular ion peak (M+) would confirm the molecular weight of the compound.
-
Expected [M]+: m/z = 243.0532 (calculated for C₁₃H₉NO₄)
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzaldehyde, 3-nitro- [webbook.nist.gov]
